molecular formula C12H14N2O5 B12272828 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester

4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester

Cat. No.: B12272828
M. Wt: 266.25 g/mol
InChI Key: XOTNXOYHSMPUMV-UHFFFAOYSA-N
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Description

4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester is an organic compound that belongs to the class of nitrobenzenes. These compounds are characterized by a benzene ring with a nitro group attached. This particular compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom, and a carboxylic acid methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester typically involves the reaction of 4-nitroaniline with ethyl chloroformate to form an intermediate, which is then reacted with morpholine. The final step involves esterification with methanol to yield the desired compound. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide, potassium carbonate.

    Ester Hydrolysis: Sodium hydroxide, hydrochloric acid.

Major Products Formed

    Reduction: 4-(4-Amino-phenyl)-morpholine-3-carboxylic acid methyl ester.

    Substitution: Various substituted morpholine derivatives.

    Ester Hydrolysis: 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid.

Scientific Research Applications

4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may also contribute to the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylalanine methyl ester: Similar structure but with an amino acid backbone.

    4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a morpholine ring.

    Methyl-phosphonic acid mono-(4-nitro-phenyl) ester: Contains a phosphonic acid ester group.

Uniqueness

4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

methyl 4-(4-nitrophenyl)morpholine-3-carboxylate

InChI

InChI=1S/C12H14N2O5/c1-18-12(15)11-8-19-7-6-13(11)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3

InChI Key

XOTNXOYHSMPUMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COCCN1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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